Berberine

Description

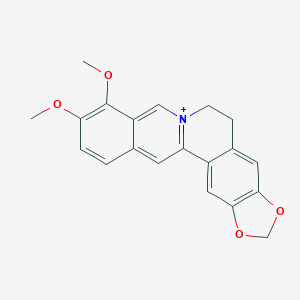

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHILYKTIRIUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043857 | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Berberine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2086-83-1 | |

| Record name | Berberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Pharmacological Properties of Berberine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants, including Coptis chinensis (Huanglian), Phellodendron amurense (Huangbai), and Berberis vulgaris (Barberry).[1][2][3] For centuries, it has been a cornerstone of Traditional Chinese Medicine and Ayurvedic medicine, primarily used for its antimicrobial and anti-inflammatory properties in treating gastrointestinal infections.[4][5][6] Modern scientific investigation has unveiled a much broader spectrum of pharmacological activities, positioning this compound as a promising therapeutic agent for a range of chronic diseases.[3][7][8]

This technical guide provides an in-depth exploration of the pharmacological properties of this compound and its derivatives. It covers its complex mechanisms of action, pharmacokinetic profile, and therapeutic potential across various disease models, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Pharmacodynamics: Mechanisms of Action

This compound's diverse pharmacological effects stem from its ability to modulate multiple molecular targets and signaling pathways simultaneously.[7][8] This multi-target characteristic is a key area of interest in drug development for complex multifactorial diseases.

Activation of AMP-Activated Protein Kinase (AMPK)

One of the most well-documented mechanisms of this compound is the activation of AMPK, a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[9][10][11] Activation of AMPK by this compound initiates a cascade of events that contribute to its metabolic benefits.[9][10] this compound treatment has been shown to increase the phosphorylation of AMPK at Thr172 in various cell lines, including adipocytes, myotubes, and hepatocytes.[9][12][13] This activation is thought to occur, in part, through the inhibition of the mitochondrial respiratory chain complex I, which increases the cellular AMP/ATP ratio.[13]

Downstream effects of AMPK activation by this compound include:

-

Inhibition of Hepatic Gluconeogenesis: this compound suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), via the LKB1-AMPK-TORC2 signaling pathway.[14][15]

-

Increased Glucose Uptake: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells, enhancing glucose uptake.[9]

-

Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[9][13]

-

Modulation of mTOR Signaling: AMPK can negatively regulate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[12][16] This interaction is crucial for this compound's anti-cancer effects.

Modulation of Insulin (B600854) Signaling

This compound has been shown to improve insulin sensitivity and overcome insulin resistance.[14][17] In insulin-resistant cells, this compound can enhance insulin-induced tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent recruitment of phosphatidylinositol 3-kinase (PI3K).[17] This leads to the activation of downstream effectors like Akt (Protein Kinase B) and protein kinase C zeta (PKCζ), ultimately promoting glucose uptake and utilization.[17] Furthermore, this compound's inhibition of mTOR can reduce the serine phosphorylation of IRS-1, a key negative feedback mechanism that contributes to insulin resistance.[17] It can also up-regulate the expression of the insulin receptor (InsR).[11][18]

References

- 1. Pharmacological properties and therapeutic potential of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological properties and therapeutic potential of this compound: a comprehensive review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. metagenicsinstitute.com [metagenicsinstitute.com]

- 5. mdpi.com [mdpi.com]

- 6. health.clevelandclinic.org [health.clevelandclinic.org]

- 7. Pharmacological effects of this compound and its derivatives: a patent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. How does this compound activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Cell Signaling Pathways by this compound in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound modulates insulin signaling transduction in insulin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Berberine's Therapeutic Potential: A Technical Guide to its Molecular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine, a natural isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This document provides an in-depth technical overview of the molecular targets of this compound and the intricate signaling pathways it modulates. Through a comprehensive review of preclinical and clinical studies, we delineate the mechanisms by which this compound exerts its therapeutic effects in various disease models, including cancer, metabolic disorders, and inflammatory conditions. This guide is intended to serve as a critical resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative data on target engagement, and visual representations of key molecular interactions to facilitate further investigation and therapeutic application of this promising natural compound.

Core Molecular Targets and Binding Affinities

This compound's diverse pharmacological profile stems from its ability to interact with a multitude of molecular targets. Quantitative data on its binding affinities and inhibitory concentrations are crucial for understanding its potency and selectivity. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC70 | Triple-Negative Breast Cancer | 0.19 | [1] |

| BT-20 | Triple-Negative Breast Cancer | 0.23 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [1] |

| SW480 | Colon Cancer | 3.436 | [2] |

| KM12C | Colon Cancer | >100 (at 15h) | [3] |

| MIN6 | Mouse Insulinoma | 5.7 (at 16h) | [4] |

| HL-60 | Human Promyelocytic Leukemia | Potent antiproliferative activity | [5] |

Table 2: Binding Affinity (Kd) and Inhibitory Constants (IC50/Ki) of this compound for Various Enzymes and Proteins

| Target | Method | Value | Unit | Reference |

| Acetylcholinesterase (AChE) | Docking Simulation | 0.66 | µM (Kd) | [6] |

| Butyrylcholinesterase (BChE) | Docking Simulation | 3.31 | µM (Kd) | [6] |

| Monoamine Oxidase A (MAO-A) | Docking Simulation | 105.2 | µM (Kd) | [6] |

| Monoamine Oxidase B (MAO-B) | Docking Simulation | 66.0 | µM (Kd) | [6] |

| DNA | Fluorometric Titration | Increased affinity for dimers | - | [7][8] |

| CYP2D6 | HLM Inhibition Assay | 4.29 | µM (Ki) | [9] |

| SRC Kinase | Docking Simulation | 1.38 | µM (Predicted IC50) | [10] |

| FtsZ | Co-crystal Structure | 10.00 | µM (IC50) | [11] |

| Phospholipase A2 (PLA2) | Co-crystal Structure | - | - | [11] |

| NEK7 | Co-crystal Structure | - | - | [11] |

| MET | Co-crystal Structure | - | - | [11] |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its modulation of several key signaling pathways critical for cellular function and homeostasis.

AMP-Activated Protein Kinase (AMPK) Pathway

Activation of AMPK, a central regulator of cellular energy metabolism, is a hallmark of this compound's action.[12][13][14] this compound-induced AMPK activation leads to a cascade of downstream effects, including enhanced glucose uptake, increased fatty acid oxidation, and inhibition of lipid synthesis.[12] This positions this compound as a promising agent for the management of metabolic disorders such as type 2 diabetes and obesity.[5][12]

This compound activates the AMPK signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, often in a context-dependent manner.[11][15] In many cancer models, this compound inhibits the ERK pathway, which is often hyperactivated, while activating the pro-apoptotic JNK and p38 pathways.[7]

This compound modulates the MAPK signaling cascade.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers. This compound has been demonstrated to inhibit this pathway at multiple levels, leading to the suppression of tumor growth and induction of apoptosis.[2][16]

This compound inhibits the PI3K/AKT/mTOR pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, thereby exerting its anti-inflammatory and anti-cancer effects.[17][18][19]

This compound inhibits the NF-κB signaling pathway.

Apoptosis and Autophagy Pathways

This compound induces programmed cell death in cancer cells through the modulation of both apoptosis and autophagy. It can trigger the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[4][5][19][20][21][22] Additionally, this compound can induce autophagic cell death in certain cancer types by inhibiting the mTOR signaling pathway.[19]

This compound induces apoptosis and autophagy.

Interaction with Gut Microbiota

Emerging evidence highlights the profound impact of this compound on the gut microbiota, which in turn influences its therapeutic efficacy. This compound modulates the composition of the gut microbiome, enriching beneficial bacteria such as Bifidobacterium and Lactobacillus, while reducing the abundance of certain pathogenic species.[13][23] This bidirectional relationship is crucial, as the gut microbiota can also metabolize this compound into more readily absorbable and potentially more active forms.

Bidirectional interaction of this compound and gut microbiota.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of this compound.

AMPK Activation Assay

Objective: To determine the effect of this compound on the activation of AMPK in a cellular model.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12)

-

Cell culture medium and supplements

-

This compound hydrochloride (dissolved in DMSO)

-

Compound C (AMPK inhibitor, for control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time points. In some wells, pre-treat with Compound C for 1 hour before adding this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated AMPK to total AMPK.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

-

Cell line of interest

-

This compound hydrochloride

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired duration. Include untreated cells as a negative control.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Reaction: Add the reaction buffer and caspase-3 substrate to each well containing the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the untreated control.

NF-κB Nuclear Translocation Assay

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) to induce NF-κB activation

-

This compound hydrochloride

-

4% Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 30-60 minutes.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated or this compound-treated cells, NF-κB p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess the degree of translocation.

Gut Microbiota Analysis

Objective: To assess the impact of this compound on the composition of the gut microbiota in an animal model.

Materials:

-

Animal model (e.g., mice or rats)

-

This compound for oral administration

-

Fecal sample collection tubes

-

DNA extraction kit for fecal samples

-

Primers for 16S rRNA gene amplification (e.g., V3-V4 region)

-

High-fidelity DNA polymerase

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

-

Animal Study: House animals under controlled conditions and provide a standard diet. Divide animals into a control group (vehicle administration) and a this compound-treated group (oral gavage of this compound). Collect fecal samples at baseline and at the end of the treatment period.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a specialized kit.

-

16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 region of the 16S rRNA gene using PCR with barcoded primers. Pool the amplicons and perform sequencing on an NGS platform.

-

Bioinformatics Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

-

Assign taxonomy to the OTUs.

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

-

Identify specific bacterial taxa that are significantly different in abundance between the control and this compound-treated groups.

-

Conclusion and Future Directions

This compound is a multi-target natural compound with significant therapeutic potential across a range of diseases. Its ability to modulate key signaling pathways, including AMPK, MAPK, PI3K/AKT/mTOR, and NF-κB, underscores its pleiotropic pharmacological effects. The intricate interplay between this compound and the gut microbiota adds another layer of complexity and therapeutic opportunity.

For drug development professionals, the data presented herein provides a solid foundation for the rational design of this compound-based therapies. Future research should focus on:

-

Improving Bioavailability: Developing novel formulations and delivery systems to overcome this compound's poor oral bioavailability.

-

Targeted Therapies: Synthesizing this compound analogs with enhanced selectivity for specific molecular targets to minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents to enhance efficacy and overcome drug resistance.

-

Clinical Validation: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound in human populations.

This technical guide serves as a comprehensive resource to catalyze further research and development of this compound as a next-generation therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Apoptotic Cell Death via Activation of Caspase-3 and -8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Inhibitory Activities of this compound against Pathogenic Enzymes in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DNA-binding affinities, and binding mode of this compound dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural modifications of this compound and their binding effects towards polymorphic deoxyribonucleic acid structures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quasi-Irreversible Inhibition of CYP2D6 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Interactions between gut microbiota and this compound, a necessary procedure to understand the mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. benchchem.com [benchchem.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. This compound, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound ameliorates diabetic nephropathy by inhibiting TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound influences multiple diseases by modifying gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Induces Caspase-Independent Cell Death in Colon Tumor Cells through Activation of Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Multifaceted Role of Berberine in Modulating Intracellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Its therapeutic potential in various diseases, including cancer, diabetes, and inflammatory conditions, is largely attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the core signaling cascades affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions to support further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several key signaling nodes that regulate cellular processes such as metabolism, proliferation, inflammation, and survival. The most extensively studied pathways include the AMP-activated protein kinase (AMPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.

AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a crucial energy sensor that maintains cellular energy homeostasis. This compound is a well-established activator of AMPK.[1] This activation is a central mechanism underlying many of this compound's therapeutic benefits, including its anti-diabetic and anti-cancer effects.[2][3] Upon activation, AMPK phosphorylates downstream targets to stimulate catabolic processes that generate ATP and inhibit anabolic pathways that consume ATP.

Quantitative Effects of this compound on AMPK Pathway Activation

| Cell Line | This compound Concentration | Target Protein | Effect | Reference |

| HepG2 | 20 µmol/L | p-AMPK (Thr172) | 2.0-fold increase | [4][5] |

| C2C12 | 20 µmol/L | p-AMPK (Thr172) | 2.4-fold increase | [4][5] |

| HepG2 | 20 µmol/L | p-ACC (Ser79) | 2.8-fold increase | [4][5] |

| C2C12 | 20 µmol/L | p-ACC (Ser79) | 2.8-fold increase | [4][5] |

| 3T3-L1 adipocytes | 5-20 µM | p-AMPK | Dose-dependent increase | [3] |

| HCT116 | 15-60 µmol/L | p-AMPK (Thr172) | Increased phosphorylation | [2] |

| SW480 | 15-60 µmol/L | p-AMPK (Thr172) | Increased phosphorylation | [2] |

| LOVO | 15-60 µmol/L | p-AMPK (Thr172) | Increased phosphorylation | [2] |

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to inhibit this pathway at multiple levels, contributing to its anti-cancer properties.[6][7] It can downregulate the phosphorylation of key components like PI3K, Akt, and mTOR.[6]

Quantitative Effects of this compound on PI3K/Akt/mTOR Pathway

| Cell Line | This compound Concentration | Target Protein | Effect | Reference |

| SW480 | 1.0–9.0 μM | p-PI3K | Dose-dependent inhibition | [6][8] |

| SW480 | 1.0–9.0 μM | p-Akt | Dose-dependent inhibition | [6][8] |

| SW480 | 1.0–9.0 μM | p-mTOR | Dose-dependent inhibition | [6][8] |

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38 MAPK, is involved in regulating a wide array of cellular responses, including inflammation, cell proliferation, and apoptosis. This compound's influence on the MAPK pathway is context-dependent, sometimes leading to activation and other times to inhibition, thereby contributing to its diverse pharmacological effects.[9][10]

Quantitative Effects of this compound on MAPK Pathway

| Cell Line/Model | This compound Concentration | Target Protein | Effect | Reference |

| Porcine intestinal epithelial cells (IPEC-J2) | 75, 150, 250 μg/ml | p-p38 | Dose-dependent decrease | [11] |

| Porcine intestinal epithelial cells (IPEC-J2) | 75, 150, 250 μg/ml | p-JNK | Dose-dependent decrease | [11] |

| Porcine intestinal epithelial cells (IPEC-J2) | 75, 150, 250 μg/ml | p-ERK1/2 | Dose-dependent decrease | [11] |

| PCOS model rats | 0.216 g/kg | p38-MAPK | Down-regulation | [9] |

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. This compound is a potent inhibitor of the NF-κB pathway, which underpins its strong anti-inflammatory properties.[11][12] It typically acts by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Quantitative Effects of this compound on NF-κB Pathway

| Cell Line/Model | This compound Concentration | Target Protein/Activity | Effect | Reference |

| Porcine intestinal epithelial cells (IPEC-J2) | 75, 150, 250 μg/ml | p-p65 | Dose-dependent decrease | [11] |

| Porcine intestinal epithelial cells (IPEC-J2) | 75, 150, 250 μg/ml | p-IκBα | Dose-dependent decrease | [11] |

| PCOS model rats | 0.216 g/kg | NF-κB | Down-regulation | [9] |

| Gout Patients (PBMCs) | - | TLR4, MyD88, NF-κB (p50, p65, p105), IKKα/β, p-IκBα, p-IKKα/β | Significantly differed in BBR groups | [13] |

Antiproliferative Activity of this compound

This compound exhibits cytotoxic effects on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.

IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| SW480 | Colon Cancer | 3.436 | - | [6][8][14] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [15] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [15] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [15] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [15] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [15] |

| T47D | Breast Cancer | 25 | 48 | [16][17] |

| MCF-7 | Breast Cancer | 25 | 48 | [16][17] |

| HCC70 | Triple Negative Breast Cancer | 0.19 | - | [18][19] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | - | [18][19] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | - | [18][19] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | - | [18][19] |

| A549 | Lung Cancer | 139.4 | 24 | [20] |

| HeLa | Cervical Cancer | 159.5 | 24 | [20] |

| HepG2 | Liver Cancer | 3,587.9 | 24 | [20] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on intracellular signaling.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound hydrochloride

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^6 cells/well, depending on the cell line's growth rate.[15][21]

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., PBS or DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][20]

-

After the incubation with MTT, carefully remove the medium and add 100-200 µL of a solubilization solvent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins upon this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time and concentration.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22][23]

-

Quantify the protein concentration of the lysates using a BCA protein assay kit.[22]

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[23]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[23][24]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[23]

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.[22]

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of this compound in a cell-free system.

Materials:

-

Recombinant active PI3K enzyme

-

Kinase assay buffer

-

Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP

-

This compound (in serial dilution)

-

Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the kinase assay buffer.[1]

-

Add the recombinant PI3K enzyme to each well (except for the no-enzyme control).[1]

-

Add serially diluted this compound or a vehicle control (e.g., DMSO).[1]

-

Add the lipid substrate (PIP2).[1]

-

Initiate the kinase reaction by adding ATP.[1]

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1]

-

Terminate the reaction according to the detection kit's instructions.

-

Add the kinase detection reagent to measure the amount of ADP produced, which is then converted to a luminescent signal.[1]

-

Measure the luminescence using a microplate reader.[1]

NF-κB DNA Binding Activity Assay

This assay measures the activation of NF-κB by quantifying its ability to bind to a specific DNA consensus sequence.

Materials:

-

Cells treated with this compound and/or an inflammatory stimulus (e.g., LPS)

-

Nuclear extraction kit

-

NF-κB Transcription Factor Assay Kit (containing plates pre-coated with NF-κB consensus sequence, primary antibody to NF-κB subunit, HRP-conjugated secondary antibody, and substrate)

-

Microplate reader

Procedure:

-

Prepare nuclear extracts from cells treated with this compound and/or a stimulus like LPS.

-

Add the nuclear extracts to the wells of the microplate coated with the NF-κB consensus DNA sequence.

-

Incubate to allow the active NF-κB in the extracts to bind to the DNA.

-

Wash the wells to remove non-specifically bound proteins.

-

Add a primary antibody specific for an NF-κB subunit (e.g., p65).[25]

-

Wash and then add an HRP-conjugated secondary antibody.[25]

-

After a final wash, add the colorimetric substrate and measure the absorbance.[25] The intensity of the color is proportional to the amount of NF-κB bound to the DNA.

Conclusion

This compound's ability to interact with multiple, interconnected signaling pathways provides a molecular basis for its wide range of pharmacological effects. This guide offers a comprehensive overview of the key intracellular cascades modulated by this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of these pathways and experimental workflows aim to facilitate a deeper understanding and guide future research. A thorough comprehension of these molecular mechanisms is paramount for the rational design of novel therapeutics based on this compound and for optimizing its clinical applications. Further research is warranted to fully elucidate the intricate network of interactions and to translate these preclinical findings into effective clinical strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 6. This compound regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effect of this compound on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on Activation of TLR4-NFκB Signaling Pathway and NLRP3 Inflammasome in Patients with Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell viability assay [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Effects of Berberine on Mitochondrial Function and Biogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Berberine, an isoquinoline (B145761) alkaloid derived from various plants, has garnered significant attention for its broad pharmacological activities, particularly in metabolic diseases. A substantial body of evidence now indicates that a primary mechanism underlying its therapeutic effects is the profound modulation of mitochondrial health. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound impacts mitochondrial biogenesis, function, and quality control. It details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects, serving as a comprehensive resource for researchers in the field.

This compound-Mediated Enhancement of Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are produced, a critical function for cellular energy homeostasis and adaptation to metabolic stress. This compound is a potent inducer of this process, primarily by activating a well-defined signaling cascade.

The AMPK/SIRT1/PGC-1α Signaling Pathway

The central hub for this compound's effect on mitochondrial biogenesis is the activation of AMP-activated protein kinase (AMPK). This compound inhibits Complex I of the mitochondrial electron transport chain, which leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio.[1][2][3] This shift in cellular energy status allosterically activates AMPK.

Once activated, AMPK orchestrates the biogenesis program through two main branches:

-

Direct PGC-1α Activation: AMPK directly phosphorylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[4][5][6]

-

SIRT1-Mediated PGC-1α Activation: AMPK activation increases the cellular NAD+/NADH ratio, which in turn activates Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[7] SIRT1 then deacetylates and further activates PGC-1α.[7][8][9]

Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1, NRF2), which are transcription factors that drive the expression of genes essential for mitochondrial function. A key target is Mitochondrial Transcription Factor A (TFAM), which translocates to the mitochondria to initiate the replication and transcription of mitochondrial DNA (mtDNA).[4][10] This coordinated cascade results in the synthesis of new mitochondrial components and the formation of new, functional organelles.

Quantitative Data: Effect of this compound on Biogenesis Markers

The following table summarizes the quantitative changes in key biogenesis markers following this compound treatment as reported in various studies.

| Marker | Model System | This compound Dose | Change Reported | Reference |

| p-AMPKα (Thr172) | HepG2 Hepatocytes | 20 µmol/L | ~2.0-fold increase | [11] |

| p-AMPKα (Thr172) | C2C12 Myotubes | 20 µmol/L | ~2.4-fold increase | [11] |

| PGC-1α Expression | H9C2 Cardiomyocytes | 100 nM | Upregulation (reversed by AMPK inhibitor) | [12] |

| PGC-1α Expression | Bovine Hepatocytes | 10-20 µmol/L | Significantly increased protein levels | [13] |

| PGC-1α mRNA | BEAS-2B Cells | 80 µM | Significant increase after 48h | [10] |

| NRF1 mRNA | BEAS-2B Cells | 80 µM | Significant increase after 48h | [10] |

| TFAM mRNA | BEAS-2B Cells | 80 µM | Significant increase after 48h | [10] |

Experimental Protocols

This protocol provides a general framework for detecting the protein expression levels of total and phosphorylated AMPK, as well as PGC-1α.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, vortexing intermittently.

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Note: PGC-1α migrates at ~110 kDa, not its predicted ~90 kDa weight.[14]

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 90-120 minutes at 4°C or using a semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AMPKα Thr172, rabbit anti-AMPKα, mouse anti-PGC-1α) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in 5% milk/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

This method determines the relative amount of mitochondrial DNA compared to nuclear DNA.

-

DNA Extraction: Isolate total DNA from cell or tissue samples using a commercial DNA extraction kit, ensuring high purity.

-

DNA Quantification: Measure DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Primer Design: Design or obtain validated qPCR primers for a single-copy nuclear gene (e.g., B2M, RNase P) and a mitochondrial gene (e.g., MT-ND1, MT-CO1).

-

qPCR Reaction: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for either the nuclear or mitochondrial target), and 2-10 ng of template DNA.

-

Thermocycling: Run the qPCR plate on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) values for both the mitochondrial (mtGene) and nuclear (nGene) targets. Calculate the difference in Cq values (ΔCq = CqnGene - CqmtGene). The relative mtDNA copy number is calculated as 2 x 2ΔCq.[16]

This compound's Impact on Mitochondrial Function

This compound's interaction with the electron transport chain (ETC) has a dual effect: an acute inhibition that triggers signaling and a long-term enhancement of respiratory capacity driven by biogenesis.

Modulation of the Electron Transport Chain and ATP Synthesis

This compound directly inhibits the activity of ETC Complex I (NADH:ubiquinone oxidoreductase).[17][18] This acute inhibition reduces the flow of electrons, decreases oxygen consumption, and curtails ATP synthesis.[2][11] While this appears detrimental, it is the primary stress signal that activates the AMPK pathway. The subsequent increase in the number of mitochondria through biogenesis leads to a greater overall cellular capacity for oxidative phosphorylation, effectively compensating for the mild inhibition of individual complexes and improving function in metabolically stressed cells.[12][19]

Quantitative Data: Effect of this compound on Functional Parameters

The effects of this compound on mitochondrial function can appear contradictory if not contextualized. Acute exposure often reduces function, while treatment in dysfunctional models or chronic exposure can be restorative.

| Parameter | Model System | This compound Dose | Observation | Reference |

| ATP Levels | PANC-1 Cells | 0.3–6 µM | Dose-dependent decrease (acute effect) | [3] |

| ATP Levels | 3T3-L1 Adipocytes | 5 µmol/L | Decreased at 0.5h and 16h | [2] |

| ATP Production | High Glucose-treated H9C2 | 100 nM | Restored ATP levels | [12] |

| MMP | L929 Fibroblasts | >5 µg/mL | Significant decrease | [20] |

| MMP | PINK1 KO MEFs | 80 µM | Restored decreased MMP to wild-type levels | [19] |

| Basal Respiration | C2C12 Myotubes | 20 µmol/L | Significantly decreased | [11] |

| Basal & Maximal Respiration | PINK1 KO MEFs | 80 µM | Increased basal by 50% and maximal by 113% | [19] |

Experimental Protocols

This assay measures key parameters of mitochondrial respiration in real-time.[21][22]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

-

Cartridge Hydration: The day before the assay, add 200 µL of XF Calibrant solution to each well of the utility plate, place the sensor cartridge on top, and incubate overnight at 37°C in a non-CO2 incubator.

-

Assay Preparation: On the day of the assay, remove cell culture medium and replace it with pre-warmed Seahorse XF DMEM assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate at 37°C in a non-CO2 incubator for 45-60 minutes.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with compounds that modulate respiration (typically 10x concentrated):

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples the ETC, inducing maximal respiration)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration)

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will calibrate the sensors and then begin the assay protocol. It measures baseline OCR, then sequentially injects the compounds from each port, taking multiple measurements after each injection.

-

Data Analysis: The software calculates key parameters:

-

Basal Respiration: Baseline OCR - Non-mitochondrial OCR.

-

ATP-Linked Respiration: Baseline OCR - Oligomycin-insensitive OCR.

-

Maximal Respiration: FCCP-stimulated OCR - Non-mitochondrial OCR.

-

Spare Respiratory Capacity: Maximal Respiration - Basal Respiration.

-

This fluorescent assay is widely used to assess mitochondrial health.[23][24]

-

Cell Culture: Culture and treat cells with this compound in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading). Include a positive control for depolarization (e.g., 10-50 µM CCCP for 30 minutes).

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL) in cell culture medium. Remove the treatment medium from cells and add the JC-1 staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

Washing: Carefully aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS).

-

Fluorescence Measurement: Immediately measure fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

-

J-aggregates (Healthy, Polarized Mitochondria): Excitation ~540-585 nm, Emission ~590 nm (Red).

-

JC-1 Monomers (Unhealthy, Depolarized Mitochondria): Excitation ~485 nm, Emission ~530 nm (Green).

-

-

Data Analysis: The MMP is typically expressed as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

This compound and Mitochondrial Quality Control via Mitophagy

Beyond creating new mitochondria, maintaining a healthy mitochondrial network requires the efficient removal of damaged or dysfunctional organelles. This compound enhances this process, known as mitophagy.

Activation of the PINK1/Parkin Pathway

In damaged mitochondria with a collapsed membrane potential, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM). PINK1 recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates numerous OMM proteins. This ubiquitin coat serves as a signal for autophagy receptors (like p62/SQSTM1) to recognize the mitochondrion and sequester it within an autophagosome. The autophagosome then fuses with a lysosome to degrade the organelle.[1][25] this compound has been shown to promote this process, often in an AMPK-dependent manner, thereby clearing damaged mitochondria and preventing cellular stress.[12][19]

Quantitative Data: Effect of this compound on Mitophagy Markers

| Marker | Model System | This compound Dose | Observation | Reference |

| Mitophagy Level | BEAS-2B Cells | Not specified | ~4.9-fold increase | [19] |

| Mitochondrial Proteins | BEAS-2B Cells | 80 µM | Reduction in MFN2, SDHB, Cox2 levels | [19] |

| PINK1/Parkin | Sarcopenia Model Mice | Not specified | Significantly up-regulated | [25] |

Experimental Protocol: Immunofluorescence for Mitophagy Assessment

This protocol allows for the visualization of mitophagy by observing the colocalization of mitochondria with autophagosomes.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound. An autophagy inhibitor like Bafilomycin A1 can be used to block the final degradation step, causing mitophagosomes to accumulate and making them easier to detect.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Antibody Staining:

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of a mitochondrial marker (e.g., rabbit anti-TOM20) and an autophagosome marker (e.g., mouse anti-LC3B).

-

Wash 3x with PBST.

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

-

Mounting: Wash 3x with PBST and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Mitophagy is indicated by the presence of yellow puncta (colocalization of red TOM20 signal and green LC3 signal) in the merged image. Quantify the number of colocalized puncta per cell using image analysis software.

Conclusion

This compound exerts a powerful and multi-faceted influence on mitochondrial homeostasis. It acts as a potent signaling molecule that, through the acute inhibition of Complex I, triggers the master AMPK/SIRT1/PGC-1α pathway. This cascade robustly stimulates mitochondrial biogenesis, increasing the cell's population of functional mitochondria. Concurrently, this compound enhances mitochondrial quality control by promoting the selective removal of damaged organelles via mitophagy. This dual action—building new mitochondria while clearing out old ones—positions this compound as a compelling therapeutic candidate for a range of pathologies linked to mitochondrial dysfunction, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. Further research into its precise downstream targets and long-term effects will continue to refine its potential applications in drug development.

References

- 1. Research progress on the pharmacological effects of this compound targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Dependent AMPK-Dependent and Independent Mechanisms of this compound and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves cardiac insufficiency through AMPK/PGC-1α signaling-mediated mitochondrial homeostasis and apoptosis in HFpEF mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects against high fat diet-induced dysfunction in muscle mitochondria by inducing SIRT1-dependent mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound mitigates hepatic insulin resistance by enhancing mitochondrial architecture via the SIRT1/Opa1 signalling pathway: this compound mitigates hepatic insulin resistance via SIRT1/Opa1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound protects against high fat diet-induced dysfunction in muscle mitochondria by inducing SIRT1-dependent mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | this compound Ameliorates High Glucose-Induced Cardiomyocyte Injury via AMPK Signaling Activation to Stimulate Mitochondrial Biogenesis and Restore Autophagic Flux [frontiersin.org]

- 13. This compound Protects against NEFA-Induced Impairment of Mitochondrial Respiratory Chain Function and Insulin Signaling in Bovine Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medrxiv.org [medrxiv.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound Induces Mitophagy through Adenosine Monophosphate-Activated Protein Kinase and Ameliorates Mitochondrial Dysfunction in PINK1 Knockout Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of this compound on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. This compound suppressed sarcopenia insulin resistance through SIRT1-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Berberine on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a bioactive isoquinoline (B145761) alkaloid derived from several medicinal plants, has garnered significant attention for its therapeutic potential in a range of metabolic and inflammatory diseases. A growing body of evidence suggests that a primary mechanism underpinning these health benefits is its profound ability to modulate the composition and function of the gut microbiota. This technical guide provides an in-depth analysis of the intricate interplay between this compound and the intestinal microbial ecosystem. It summarizes key quantitative data on microbial shifts, details relevant experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of this compound and its therapeutic applications.

Introduction

The human gastrointestinal tract harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This microbial ecosystem plays a pivotal role in host physiology, influencing metabolism, immunity, and even neurological function. Dysbiosis, an imbalance in the gut microbiota, is increasingly associated with the pathogenesis of numerous chronic conditions, including obesity, type 2 diabetes, inflammatory bowel disease (IBD), and cardiovascular disease.

This compound has emerged as a promising natural compound capable of reversing dysbiotic states and promoting a healthier gut microbial profile. Its low oral bioavailability suggests that its primary site of action is within the gastrointestinal tract, where it directly interacts with the gut microbiota. This guide delves into the specifics of these interactions, providing a technical overview of the current state of research.

Quantitative Impact of this compound on Gut Microbiota Composition

This compound exerts a significant and selective pressure on the gut microbial community, leading to quantifiable changes in the abundance of various bacterial taxa. These alterations are consistently observed across numerous preclinical and clinical studies. The following tables summarize the key quantitative data on the effects of this compound on the gut microbiota.

Table 1: Effect of this compound on Major Bacterial Phyla and Ratios

| Bacterial Phylum/Ratio | Disease Model/Population | Dosage | Duration | Outcome | Reference(s) |

| Firmicutes | High-Fat Diet-Fed Mice | 100-300 mg/kg/day | 12 weeks | ↓ Decreased abundance | [1] |

| Patients with Schizophrenia or Bipolar Disorder | 100-300 mg three times daily | 12 weeks | ↓ Remarkable decrease in abundance | [2] | |

| High-Fat Diet and Stachyose-Treated T2DM Mice | Not specified | Not specified | ↓ Reduction in abundance | [1] | |

| Bacteroidetes | High-Fat Diet-Fed Mice | 100-300 mg/kg/day | 12 weeks | ↑ Increased abundance | [1] |

| Patients with Schizophrenia or Bipolar Disorder | 100-300 mg three times daily | 12 weeks | ↑ Remarkable increase in abundance | [2] | |

| Firmicutes/Bacteroidetes Ratio | High-Fat Diet-Fed Mice | Not specified | Not specified | ↓ Decreased ratio | [1] |

| Verrucomicrobia | High-Fat Diet-Fed Apc min/+ Mice | 500 ppm in diet | 12 weeks | ↓ Significantly inhibited increase | [3] |

| Colorectal Cancer Mice | Not specified | Not specified | ↓ Decreased relative abundance | [4] | |

| Proteobacteria | Diabetic Rats | 200 mg/kg | 6 weeks | ↓ Decreased relative abundance | [2] |

Table 2: Effect of this compound on Key Beneficial Bacterial Genera

| Bacterial Genus | Disease Model/Population | Dosage | Duration | Outcome | Reference(s) |

| Akkermansia | High-Fat Diet-Fed ApoE-/- Mice | 0.5 g/L in drinking water | 14 weeks | ↑ Increased abundance | [3] |

| DSS-Induced Colitis Rats | 40 mg/kg | 7 days | ↑ Significantly upregulated | [3] | |

| High-Fat Diet-Fed Mice | Not specified | Not specified | ↑ Markedly increased abundance | [5] | |

| Bifidobacterium | Patients with Type 2 Diabetes | Not specified | Not specified | ↑ Increased population | [6] |

| Ovariectomized Rats (Anxiety Model) | 100 mg/kg | 4 weeks | ↑ Increased abundance | [2] | |

| Lactobacillus | DSS-Induced Colitis Mice | Not specified | Not specified | ↑ Increased relative abundance | [7] |

| Ovariectomized Rats (Anxiety Model) | 100 mg/kg | 4 weeks | ↑ Increased abundance | [2] | |

| Bacteroides | DSS-Induced Colitis Rats | 40 mg/kg | 7 days | ↑ Significantly upregulated | [3] |

| Ovariectomized Rats (Anxiety Model) | 100 mg/kg | 4 weeks | ↑ Increased abundance | [2] |

Table 3: Effect of this compound on Short-Chain Fatty Acid (SCFA)-Producing Bacteria

| Bacterial Group/Genus | Disease Model/Population | Dosage | Duration | Outcome | Reference(s) |

| SCFA-producing bacteria (general) | High-Fat Diet-Fed Apc min/+ Mice | 500 ppm in diet | 12 weeks | ↑ Elevated levels | [3] |

| Colorectal Cancer Mice | 100 mg/kg | 10 weeks | ↑ Increased abundance | [3] | |

| Roseburia | Animal studies | Not specified | Not specified | ↑ Increased abundance | [8] |

| Faecalibacterium | Animal studies | Not specified | Not specified | ↑ Increased abundance | [8] |

| Butyrate-producing bacteria (general) | Animal studies | Not specified | Not specified | ↑ Increased abundance | [9] |

| Alloprevotella | Colorectal Cancer Mice | 100 mg/kg | 10 weeks | ↑ Increased abundance | [3] |

| Flavonifractor | Colorectal Cancer Mice | 100 mg/kg | 10 weeks | ↑ Increased abundance | [3] |

Key Mechanisms of Action

This compound's modulation of the gut microbiota is not arbitrary but is characterized by several key mechanisms that contribute to its therapeutic effects.

Direct Antimicrobial Activity

This compound exhibits direct antimicrobial properties, selectively inhibiting the growth of certain pathogenic bacteria while promoting the proliferation of beneficial species.[10] This selective pressure contributes to the overall shift in the microbial community structure.

Enhancement of Intestinal Barrier Function

This compound strengthens the intestinal epithelial barrier, reducing intestinal permeability and preventing the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream.[8] It achieves this by upregulating the expression of tight junction proteins such as ZO-1 and occludin.[11]

Modulation of Bile Acid Metabolism

This compound influences the metabolism of bile acids by the gut microbiota.[12] It inhibits the activity of bile salt hydrolase (BSH), an enzyme produced by certain gut bacteria, leading to an accumulation of conjugated bile acids.[13] These altered bile acid profiles can then activate signaling pathways like the farnesoid X receptor (FXR), which plays a key role in regulating lipid and glucose metabolism.[12][14]

Increased Production of Short-Chain Fatty Acids (SCFAs)

A hallmark of this compound's effect on the gut microbiota is the increased production of SCFAs, particularly butyrate.[9] SCFAs are microbial metabolites that serve as an energy source for colonocytes, possess anti-inflammatory properties, and regulate host metabolism.[1] this compound promotes the growth of SCFA-producing bacteria, such as those from the Lachnospiraceae family.[15]

Experimental Protocols

To facilitate reproducible research in this field, this section outlines detailed methodologies for key experiments cited in the literature.

Animal Model of High-Fat Diet-Induced Metabolic Disorder

-

Animal Selection: Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity for at least one week.

-

Diet Induction:

-

Control Group (NC): Feed a standard chow diet.

-

Model Group (MC): Feed a high-fat diet (HFD) (e.g., 60% of calories from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.

-

-

This compound Intervention:

-

This compound Group (BER): Administer this compound (e.g., 100-200 mg/kg body weight) daily via oral gavage for the last 4-8 weeks of the HFD feeding period. The NC and MC groups receive an equivalent volume of the vehicle (e.g., sterile water or 0.5% carboxymethylcellulose sodium).

-

-

Sample Collection: At the end of the experiment, collect fecal samples for microbiota and metabolomic analysis. Collect blood samples for biochemical analysis (glucose, lipids). Euthanize mice and collect tissues (liver, adipose tissue, intestine) for histological and molecular analysis.

16S rRNA Gene Sequencing and Analysis

-

Fecal DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers with barcode sequences.

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar concentrations. Perform paired-end sequencing on an Illumina sequencing platform (e.g., MiSeq or NovaSeq).

-

Data Analysis:

-

Quality Control: Filter raw sequencing reads to remove low-quality reads, primers, and barcodes.

-

OTU Clustering: Cluster the high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using software like UPARSE or QIIME.

-

Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence against a reference database (e.g., Greengenes, SILVA).

-